molecular formula C7H8N4O B11208893 3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

Cat. No.: B11208893
M. Wt: 164.16 g/mol
InChI Key: UWDLQMHXJXYGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and catalyst-free conditions makes the process more efficient and environmentally friendly, which is advantageous for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine ring.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate for oxidative cyclization , and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield various triazolopyrimidine derivatives with different substituents .

Scientific Research Applications

3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit dihydroorotate dehydrogenase by binding to its active site, thereby blocking the enzyme’s activity . This inhibition disrupts the pyrimidine biosynthesis pathway, which is crucial for the proliferation of certain pathogens.

Comparison with Similar Compounds

3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3,7-dimethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

InChI

InChI=1S/C7H8N4O/c1-4-3-6(12)11-5(2)9-10-7(11)8-4/h3H,1-2H3,(H,8,10)

InChI Key

UWDLQMHXJXYGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=NNC2=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.